tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate
Overview
Description
Synthesis Analysis
TBAC plays a role in the synthesis of spirocyclic compounds, which are significant for developing biologically active heterocyclic compounds. The compound’s derivatives have been used in conformational studies of cyclic α-amino acids, providing insights into molecular structures and interactions.Molecular Structure Analysis
The molecular formula of TBAC is C14H26N2O2 . The structure of TBAC and its derivatives have been studied using various techniques such as crystallographic analysis and NMR spectroscopy.Chemical Reactions Analysis
TBAC has been used in the synthesis of biologically active compounds through intermolecular Ugi reactions, contributing to medicinal chemistry research. It’s also used in developing novel compounds that access chemical spaces complementary to piperidine ring systems, showcasing its versatility in chemical synthesis.Physical And Chemical Properties Analysis
TBAC has a molecular weight of 254.37 g/mol. It is known for its solubility in both aqueous and non-aqueous solvents, and its stability in both acidic and basic environments.Scientific Research Applications
1. Synthesis and Chemical Properties
- Synthesis of Spirocyclic Compounds : tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate plays a role in the synthesis of spirocyclic compounds, which are significant for developing biologically active heterocyclic compounds. (Moskalenko & Boev, 2012)
- Conformational Studies : The compound's derivatives have been used in conformational studies of cyclic α-amino acids, providing insights into molecular structures and interactions. (Żesławska, Jakubowska, & Nitek, 2017)
2. Crystallographic and Structural Analysis
- Crystal Structure Analysis : Studies on similar compounds have focused on understanding the molecular structure through crystallographic analysis, highlighting the role of substituents in supramolecular arrangements. (Graus et al., 2010)
- NMR Spectroscopy Applications : NMR spectroscopy has been applied to determine the absolute configurations of derivatives of tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate, aiding in stereochemical analysis. (Jakubowska et al., 2013)
3. Potential Biological Activity
- Synthesis of Biologically Active Compounds : The compound is used in the synthesis of biologically active compounds through intermolecular Ugi reactions, contributing to medicinal chemistry research. (Amirani Poor et al., 2018)
4. Advanced Chemical Synthesis Techniques
- Development of Novel Compounds : It's used in developing novel compounds that access chemical spaces complementary to piperidine ring systems, showcasing its versatility in chemical synthesis. (Meyers et al., 2009)
Safety And Hazards
properties
IUPAC Name |
tert-butyl 3-amino-8-azaspiro[4.5]decane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-8-6-14(7-9-16)5-4-11(15)10-14/h11H,4-10,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLCOFZLZPQHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(C2)N)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate | |
CAS RN |
1251010-90-8 | |
Record name | tert-butyl 2-amino-8-azaspiro[4.5]decane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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